Trt-D-Dap(Fmoc)-OH
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Description
Trt-D-Dap(Fmoc)-OH is a peptide coupling reagent that is widely used in chemical synthesis. It is a derivative of 1,3-diaminopropane and has a trityl (Trt) protecting group on the amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the carboxylic acid group. This compound is a highly efficient coupling reagent that is commonly used in peptide synthesis.
Scientific Research Applications
Acid-Labile Protecting Groups for Peptide Synthesis
Research has identified acid-labile cysteine-protecting groups compatible with Fmoc/tBu strategy, crucial for peptide synthesis, highlighting the importance of protecting groups like S-Trt in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Fluorescent Labeling for Live-Cell Imaging
Innovations in peptide labeling for live-cell imaging have been achieved by attaching fluorogenic cores to amino acids, such as the synthesis of Fmoc-Trp(C2-BODIPY)-OH, demonstrating the utility of protected amino acids in creating highly specific fluorescent probes for biological research (Mendive-Tapia et al., 2017).
Challenges in Solid-Phase Peptide Synthesis
Studies have shown that certain orthogonally protected amino acids, such as Fmoc-Dab(Mtt)-OH, exhibit poor coupling efficiency in solid-phase peptide synthesis (SPPS), underscoring the complexity of peptide synthesis and the need for careful selection of protecting groups and synthesis strategies (Lam et al., 2022).
Synthesis of Protected Amino Acids for Peptide Synthesis
The synthesis of novel protected amino acids, such as S-4-methoxytrityl cysteine (Fmoc-Cys(Mmt)-OH), demonstrates the advancement in methodologies to create more acid-labile protecting groups, enabling more efficient peptide synthesis (Barlos et al., 2009).
Development of Selenocysteine Derivatives for SPPS
The creation of selenocysteine SPPS derivatives with acid-labile sidechain protection, such as Fmoc‐Sec(Trt)‐OH, opens new avenues for incorporating selenocysteine into peptides, enhancing the scope of peptide synthesis for research applications (Flemer, 2015).
Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates
Research on assembling targeting ligands with fluorescent tags using solid-phase peptide synthesis highlights the versatility of protecting groups like Trt for synthesizing bioconjugates for theranostic applications (Sengupta et al., 2018).
properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UUWRZZSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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